Triforine-d8

描述

The Role of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org These isotopes, which have the same number of protons but a different number of neutrons, act as tracers that can be detected and quantified using various analytical methods. wikipedia.orgcreative-proteomics.com This allows researchers to follow the journey of a molecule through a chemical reaction, a metabolic pathway, or an entire organism. wikipedia.org The choice between stable isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes depends on the specific research question and the system being studied. studysmarter.co.ukmusechem.com

Deuterium, a stable isotope of hydrogen, has become an invaluable tool in chemical biology. ontosight.ai Its substitution for protium (B1232500) (the common isotope of hydrogen) can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction is altered due to the greater mass of deuterium. scielo.org.mx This effect is particularly significant in processes where the breaking of a carbon-hydrogen bond is the rate-limiting step. researchgate.net

In the realm of drug discovery and medicinal chemistry, deuterium substitution has been strategically employed to modulate the metabolic stability of pharmaceutical compounds. nih.govnih.gov By replacing hydrogen atoms at sites of metabolic activity, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles. researchgate.netnih.gov This approach has spurred the development of several deuterated drugs. nih.gov Beyond influencing metabolism, deuterium labeling is also crucial for mechanistic studies, allowing scientists to elucidate the intricate steps of biochemical reactions. symeres.com Furthermore, deuterated compounds serve as excellent internal standards for quantitative analysis using mass spectrometry, enhancing the accuracy and reliability of measurements. diagnosticsworldnews.com

The principles of deuterium labeling that have proven so fruitful in pharmaceutical research are increasingly being applied to the field of agrochemicals. Deuterated agrochemicals are instrumental in understanding the fate and behavior of pesticides in the environment. symeres.com By using isotopically labeled compounds, researchers can track the degradation pathways, persistence, and potential for leaching of these chemicals in soil and water systems.

Moreover, deuterium-labeled agrochemicals are essential for studying the metabolism of pesticides in target and non-target organisms. nyxxb.cnclearsynth.com This knowledge is critical for assessing the efficacy and potential ecological impact of these compounds. The synthesis of deuterated analogs of existing agrochemicals provides valuable tools for metabolism and toxicology studies, as well as for use as internal standards in residue analysis. nyxxb.cnnih.gov

Contextual Overview of Triforine (B1681575) as a Systemic Fungicide

Triforine is a systemic fungicide used to control a variety of fungal diseases in plants, including powdery mildew, black spot, and rusts. apvma.gov.auucanr.edufao.org It functions by inhibiting the biosynthesis of sterols in fungal membranes, a process essential for their growth and survival. who.int As a systemic fungicide, triforine is absorbed by the plant and translocated within its tissues, providing both protective and eradicant activity against fungal pathogens. ucanr.eduyarraviewgardencentre.com.au The metabolism of triforine has been investigated in various organisms, with studies identifying its degradation products. fao.org

Structure

2D Structure

3D Structure

属性

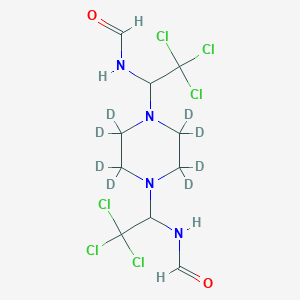

IUPAC Name |

N-[2,2,2-trichloro-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22)/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROQIUMZODEXOR-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])([2H])[2H])C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583587 | |

| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948595-12-8 | |

| Record name | N,N′-[1,4-Piperazinediyl-2,2,3,3,5,5,6,6-d8-bis(2,2,2-trichloroethylidene)]bis[formamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948595-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterated Triforine Analogs

Strategies for Selective Deuterium (B1214612) Incorporation

The synthesis of deuterated compounds like Triforine-d8 relies on the strategic incorporation of deuterium atoms into the molecular structure. A primary method for this is through hydrogen-deuterium (H/D) exchange reactions, where hydrogen atoms are swapped for deuterium. resolvemass.ca This can be achieved using various techniques:

Catalytic Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C), are often employed to facilitate the exchange between a hydrogen-containing substrate and a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). resolvemass.canih.gov For instance, a Pd/C-catalyzed H₂-D₂ exchange reaction offers an environmentally friendly route for preparing deuterium gas, which can then be used for reductive deuteration. nih.gov

Reductive Deuteration: This method involves the reduction of a functional group with a deuterium-delivering reagent. For example, the reductive deuteration of acyl chlorides to form α,α-dideuterio alcohols can be accomplished using samarium(II) iodide (SmI₂) and D₂O. mdpi.com This single-electron transfer (SET) process is highly chemoselective. mdpi.comorganic-chemistry.org Similarly, α-deuterated primary amines can be synthesized via the reductive deuteration of oximes using SmI₂ and D₂O. acs.org

Acid-Catalyzed Exchange: In some cases, an acid catalyst can promote H/D exchange. For example, deuterated trifluoroacetic acid has been used for the hydrogen-deuterium exchange of aromatic amines and amides.

Base-Catalyzed Exchange: The presence of a base can also facilitate deuterium exchange, particularly for acidic protons. uva.es

The choice of method depends on the desired position of the deuterium label and the functional groups present in the molecule. For this compound, selective deuteration would likely target specific C-H bonds within the piperazine (B1678402) or formamide (B127407) moieties.

Challenges in Deuterated Compound Synthesis for Agrochemicals

The synthesis of deuterated agrochemicals like this compound presents several challenges:

Achieving High Isotopic Enrichment: It is often difficult to achieve 100% deuterium incorporation at the target positions. Incomplete deuteration results in a mixture of isotopologues, which can complicate analysis. sigmaaldrich.com

Regioselectivity: Controlling the specific site of deuterium incorporation is a significant challenge. Side reactions or non-specific exchange can lead to deuterium being incorporated at unintended positions in the molecule. mdpi.com

Functional Group Tolerance: Many deuteration methods employ harsh reagents or conditions that may not be compatible with the functional groups present in complex agrochemical molecules. organic-chemistry.orgacs.orgnsf.gov This can lead to degradation of the starting material or unwanted side products.

Back-Exchange: Deuterium atoms, particularly those on heteroatoms or in acidic positions, can exchange back with hydrogen from protic solvents or moisture in the air. sigmaaldrich.com This can lead to a loss of isotopic purity over time.

Evaluation of Isotopic Enrichment and Purity in Deuterated Triforine (B1681575) Derivatives

Accurately determining the isotopic enrichment and purity of deuterated compounds is crucial for their use as internal standards in analytical studies. Several analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for characterizing deuterated compounds. nih.govresearchgate.net It allows for the differentiation of various isotopologues based on their mass-to-charge ratio. nih.govresearchgate.net The relative abundance of these isotopologues can be used to calculate the isotopic purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are valuable for determining the location and extent of deuteration. The disappearance of a signal in the ¹H NMR spectrum or the appearance of a signal in the ²H NMR spectrum indicates deuterium incorporation at a specific position.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for volatile compounds and can be used to separate different isotopologues before they are detected by the mass spectrometer. nih.gov

Table 1: Analytical Techniques for Isotopic Purity Evaluation

| Technique | Principle | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Measures the precise mass-to-charge ratio of ions. | Determines the distribution of isotopologues and allows for the calculation of isotopic purity. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Identifies the specific sites of deuterium incorporation and quantifies the level of deuteration. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and then detects them by mass. | Provides information on the isotopic distribution of volatile deuterated compounds. nih.gov |

Advanced Analytical Characterization of Triforine D8

Spectroscopic Techniques for Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing deuterated compounds. tutorchase.com While proton (¹H) NMR is standard for organic molecules, the analysis of deuterated compounds often involves both ¹H and deuterium (B1214612) (²H or D) NMR.

In ¹H NMR analysis of a highly deuterated compound, the signals from residual protons are significantly diminished, which can make conventional analysis challenging. sigmaaldrich.com Conversely, ²H NMR (or D-NMR) directly observes the deuterium nuclei. This technique is an appealing alternative for structure verification and determining the extent of deuteration. sigmaaldrich.com Since ²H has different magnetic properties than ¹H, it resonates at a distinct frequency, avoiding interference. tutorchase.com D-NMR spectra provide clear information for structure verification and impurity identification, as all proton signals are transparent, yielding a clean spectrum. sigmaaldrich.com

A key advantage of D-NMR is that it can often be performed using non-deuterated solvents, as the instrument is specifically observing the deuteron (B1233211) signal. sigmaaldrich.com However, D-NMR experiments generally require longer acquisition times to achieve a desirable signal-to-noise ratio due to the lower magnetogyric ratio of deuterium. sigmaaldrich.com The combination of multi-nuclear NMR spectroscopy, including ¹H, ²H, and ¹³C, is often used to confirm the purity of deuterated compounds and to calculate the level of deuteration at different positions within the molecule. ansto.gov.au

Table 1: Comparison of NMR Techniques for Deuterated Compound Analysis

| Technique | Principle | Application for Triforine-d8 | Advantages | Limitations |

| ¹H NMR | Detects proton nuclei. | Verifying the absence of protons at labeled sites by observing the disappearance of signals. | Standard, widely available technique. | Low signal intensity for highly deuterated compounds can limit effectiveness. sigmaaldrich.com |

| ²H NMR (D-NMR) | Directly detects deuterium nuclei. | Confirms the presence and location of deuterium atoms; determines isotopic enrichment. | Provides direct evidence of deuteration; yields a clean spectrum without proton signals. sigmaaldrich.com | Lower sensitivity requires longer analysis times; may require specialized instrumental setup. sigmaaldrich.com |

| ¹³C NMR | Detects carbon-13 nuclei. | Confirms the integrity of the carbon skeleton of the this compound molecule. | Provides detailed information about the carbon framework. | Lower natural abundance and sensitivity compared to ¹H NMR. |

Mass spectrometry (MS) is a core technique for isotopic analysis, as it separates ions based on their mass-to-charge (m/z) ratio. igiltd.com This allows for the clear differentiation of this compound from its non-deuterated counterpart, Triforine (B1681575). The introduction of eight deuterium atoms in place of hydrogen atoms results in a significant mass shift that is easily detectable.

Tandem mass spectrometry (MS-MS) can provide further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern of this compound would differ from that of Triforine in fragments containing the deuterated piperazine (B1678402) ring, providing definitive evidence of the location of the isotopic label.

Table 2: Mass Spectrometric Properties of Triforine and this compound

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Analytical Significance in MS |

| Triforine | C₁₀H₁₄Cl₆N₄O₂ | 431.924792 nih.gov | The target analyte in quantitative assays. |

| This compound | C₁₀H₆D₈Cl₆N₄O₂ | 439.975192 (Calculated) | Serves as an internal standard; its distinct, higher mass allows for its separation from the unlabeled analyte and accurate quantification. |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.govjetir.org For the characterization of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. jetir.org

GC-MS: This technique separates volatile compounds in the gas phase before they are introduced to the mass spectrometer. ijarnd.com It is highly effective for separating this compound from impurities before MS analysis, which provides both identification and quantification. jetir.org

LC-MS: Liquid chromatography is often more suitable for non-volatile or thermally sensitive compounds like Triforine. nih.gov LC-MS and its more advanced version, LC-MS-MS, are workhorses in analytical chemistry for pesticide residue analysis. nih.gov An LC system separates the sample components, after which the MS detector provides high-selectivity detection and structural information. nih.gov

LC-NMR: The coupling of HPLC with NMR presents more challenges, primarily due to the use of protonated solvents in HPLC which would overwhelm the analyte signal in ¹H NMR. thieme-connect.com A modern solution is HPLC-SPE-NMR, where the analyte is separated by HPLC, trapped on a Solid-Phase Extraction (SPE) cartridge, and then eluted with a deuterated solvent into the NMR for analysis. This indirect hyphenation provides the separation power of HPLC while allowing for high-quality NMR data acquisition. thieme-connect.com

Table 3: Overview of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Application for this compound |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of purity and identity, assuming sufficient volatility and thermal stability. jetir.org |

| LC-MS / LC-MS-MS | Liquid Chromatography | Mass Spectrometry | Standard method for quantifying Triforine using this compound as an internal standard in complex matrices. nih.govnih.gov |

| HPLC-SPE-NMR | High-Performance Liquid Chromatography | Nuclear Magnetic Resonance | Structural confirmation of this compound after purification from a synthesis mixture or as a reference standard. thieme-connect.com |

Quantitative Assessment of Isotopic Labeling and Structural Integrity

The primary application of this compound is as an internal standard in quantitative analysis. For this purpose, a precise assessment of its isotopic labeling (enrichment) and structural integrity is mandatory.

Isotopic Enrichment: This refers to the percentage of the compound that is fully deuterated at the specified positions. It is a critical quality parameter for an internal standard. Mass spectrometry is the primary tool for this assessment. ansto.gov.au By analyzing the ion intensities of the deuterated (e.g., m/z for this compound) versus the non-deuterated (m/z for Triforine) and partially deuterated species, a precise isotopic enrichment value can be calculated. A high isotopic enrichment (typically >98%) is required to prevent interference with the quantification of the native analyte. sigmaaldrich.com

Structural Integrity and Chemical Purity: The synthesized this compound must be chemically pure and structurally identical to Triforine, apart from the isotopes. Hyphenated techniques like LC-MS and GC-MS are used to separate and identify any chemical impurities. ijarnd.com NMR spectroscopy (¹H, ²H, and ¹³C) is employed to confirm that the molecular structure is correct and that the deuterium labels are in the expected positions on the piperazine ring. sigmaaldrich.comansto.gov.au A comprehensive Certificate of Analysis for a this compound standard will provide data from these techniques, confirming its purity, identity, and isotopic enrichment. ansto.gov.aucriver.com This ensures that the standard will behave like the analyte during sample preparation and analysis, leading to accurate and reliable quantification.

Mechanistic Investigations of Triforine D8 Fungicidal Activity

Elucidation of the Biochemical Mode of Action of Triforine (B1681575)

Triforine is a systemic fungicide with protectant, eradicant, and curative properties. herts.ac.uk Its primary mode of action is the disruption of fungal cell membrane integrity by interfering with the biosynthesis of essential sterols. frac.infoapsnet.org

Inhibition of Ergosterol (B1671047) Biosynthesis Pathways

Triforine is classified as a demethylation inhibitor (DMI), specifically targeting the C14-demethylase enzyme (also known as CYP51) in the ergosterol biosynthesis pathway. frac.inforesearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, asymmetry, and integrity. nih.govnih.gov

The C14-demethylase enzyme, a member of the cytochrome P450 superfamily, is responsible for the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol (B1674476). plos.orgnih.gov By inhibiting this specific demethylation step, Triforine effectively halts the production of mature ergosterol. apsnet.orgcapes.gov.br This inhibition is a site-specific action, which is a characteristic of many modern, systemic fungicides. frac.info Studies have shown that ergosterol synthesis is almost completely inhibited within the first hour after treatment with Triforine. capes.gov.br

Identification of Sterol Precursor Accumulation

A direct consequence of the blockage of the C14-demethylase enzyme is the accumulation of its substrates, the C-14 methylated sterol precursors. apsnet.orgcapes.gov.br Research on fungi treated with Triforine, such as Aspergillus fumigatus, has identified the build-up of several specific ergosterol precursors. capes.gov.br The accumulation of these abnormal sterols disrupts the proper structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death. nih.govsoftbeam.net

| Accumulated Sterol Precursor | Role in Biosynthesis Pathway |

|---|---|

| 24-methylenedihydrolanosterol | An intermediate after lanosterol in the ergosterol pathway. |

| Obtusifoliol | A C-14 methylated sterol that builds up when demethylation is inhibited. |

| 14α-methyl-Δ8, 24 (28)-ergostadienol | A key precursor whose demethylation is directly blocked by Triforine. |

Deuterium (B1214612) Kinetic Isotope Effects on Fungicidal Efficacy

Specific studies quantifying the deuterium kinetic isotope effect (KIE) for Triforine-d8 are not widely available. However, the principles of KIE provide a strong basis for predicting the impact of deuteration. The KIE is the change in reaction rate when an atom in a reactant is replaced with one of its isotopes, commonly hydrogen (H) with deuterium (D). libretexts.orgwikipedia.org

Impact of Deuteration on Target Enzyme Interactions

Deuteration is not expected to alter the fundamental mechanism of how Triforine binds to its target enzyme, C14-demethylase (CYP51). nih.gov The spatial arrangement and electronic properties of this compound would be nearly identical to Triforine, allowing it to fit into the active site of the CYP51 enzyme in the same manner. nih.gov

However, the enhanced metabolic stability conferred by the deuterium kinetic isotope effect can have an indirect but significant impact on target engagement. By slowing down the metabolic clearance of the fungicide by other fungal enzymes (like detoxifying P450s), the concentration of active this compound within the cell would remain higher for a longer duration. nih.gov This sustained high concentration increases the likelihood and duration of the inhibitor binding to the active site of the target C14-demethylase enzyme, which could lead to a more sustained and potent inhibition of ergosterol biosynthesis.

| Property | Triforine (Non-deuterated) | This compound (Deuterated) - Predicted Effects |

|---|---|---|

| Mechanism of Action | Inhibition of C14-demethylase (CYP51). frac.info | Inhibition of C14-demethylase (CYP51) (Mechanism unchanged). |

| Metabolic Stability | Susceptible to metabolic degradation by fungal enzymes (e.g., P450s). | Potentially increased due to the kinetic isotope effect slowing C-D bond cleavage. musechem.com |

| Fungicidal Efficacy | Standard efficacy. | Potentially enhanced due to prolonged cellular concentration. nih.gov |

| Target Enzyme Interaction | Binds to the active site of CYP51. frac.info | Binds to the same active site; duration of effective inhibition may be prolonged. |

Studies on Fungal Susceptibility and Resistance Mechanisms in Response to Deuterated Triforine

While specific studies on fungal resistance to this compound are absent, the known resistance mechanisms to DMI fungicides like Triforine provide a clear framework. Fungal resistance to DMIs is typically a gradual, polygenic process rather than the result of a single gene mutation. frac.info Several mechanisms have been identified:

Mutations in the Target Gene: Alterations in the CYP51 gene can lead to changes in the amino acid sequence of the C14-demethylase enzyme. mdpi.com These changes can reduce the binding affinity of the fungicide to the enzyme, rendering it less effective. frac.info

Overexpression of the Target Gene: Fungi can develop resistance by increasing the expression of the CYP51 gene, leading to the production of more C14-demethylase enzyme. nih.govmdpi.com This effectively dilutes the inhibitor, requiring a higher concentration of the fungicide to achieve the same level of inhibition.

Increased Efflux: Some resistant strains utilize ATP-binding cassette (ABC) transporters to actively pump the fungicide out of the cell, preventing it from reaching its target enzyme in sufficient concentrations. mdpi.com

Deuteration of Triforine is unlikely to overcome resistance mechanisms that are based on target site modification or overexpression. A mutated enzyme that has a lower affinity for Triforine will likely have a similarly low affinity for this compound. Likewise, simply producing more of the target enzyme would be an effective resistance strategy against both the deuterated and non-deuterated forms.

However, if a primary mode of fungal resistance to Triforine involves metabolic degradation, then this compound could show increased efficacy against such strains. By being more resistant to breakdown, this compound could maintain an effective intracellular concentration for longer, potentially overcoming resistance that relies on rapid detoxification. Cross-resistance is a known phenomenon where resistance to one DMI fungicide confers resistance to others, as they share a common mode of action. frac.info It is expected that strains resistant to Triforine would also be resistant to this compound.

Environmental Fate and Biotransformation Pathways of Triforine D8

Application of Isotopic Tracers in Environmental Degradation Studies

Isotopic tracers are indispensable in environmental science for elucidating the fate of contaminants. iaea.orghutton.ac.uk The use of compounds labeled with stable isotopes, like deuterium (B1214612) (²H), or radioisotopes, such as Carbon-14 (¹⁴C) and Tritium (³H), allows for the precise tracking of a chemical's journey through various environmental compartments. iaea.org These tracers enable researchers to distinguish the applied pesticide from pre-existing background levels of the same or similar molecules, providing a clear picture of its degradation and movement. iaea.org

In the case of triforine (B1681575), studies have historically utilized ¹⁴C and ³H labeling to investigate its metabolism in plants and its behavior in the environment. fao.org Triforine-d8, a stable isotope-labeled analog, offers a complementary approach. Unlike radioisotopes, stable isotopes are not radioactive, simplifying handling and disposal. Their detection, typically through mass spectrometry, provides high sensitivity and specificity, making them ideal for quantifying the parent compound and its metabolites in complex matrices like soil, water, and biological tissues. nih.gov

The use of this compound is critical for mapping the intricate degradation pathways of the fungicide in different environmental settings, such as soil and water. When this compound is introduced into a controlled environmental system (a microcosm or field plot), its unique mass allows it to be unambiguously traced over time.

In soil, triforine is considered non-persistent, with a half-life of approximately three weeks, where degradation is believed to be primarily a chemical process, though microbial action also plays a role. orst.eduepa.gov It is known to decompose in acidic media to trichloroacetaldehyde and piperazine (B1678402) salts, and in alkaline media to chloroform (B151607) and piperazine. nih.gov By using this compound, each degradation product that retains the deuterated piperazine ring will have a distinct, heavier mass. Researchers can collect samples from soil or water at various intervals, extract the chemical constituents, and analyze them using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting data reveals the sequence of product formation, helping to construct a detailed degradation pathway and calculate the rates of transformation. mdpi.com This method provides definitive evidence of the processes occurring, distinguishing between biotic and abiotic degradation mechanisms.

A significant advantage of using this compound is the ability to identify novel or unexpected metabolites. The biotransformation of triforine in organisms can be extensive. For example, in rats, a major metabolite identified is N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide, which is formed by the cleavage of one of the side chains. fao.orgnih.gov

When this compound is used in such a study, any metabolite containing the piperazine core will be labeled with deuterium. During analysis by mass spectrometry, these deuterated metabolites will appear as distinct peaks, heavier than their non-deuterated counterparts by eight mass units. This mass shift provides a clear marker for identifying triforine-derived compounds within a complex mixture of endogenous molecules. hyphadiscovery.com This approach is highly effective for confirming the structures of known metabolites and for isolating and identifying previously unknown degradation products, thereby providing a more complete understanding of the biotransformation process. hyphadiscovery.comnih.gov

Influence of Deuteration on Environmental Persistence and Half-Life

The substitution of hydrogen with deuterium can influence the rate at which a compound is metabolized or degraded, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a degradation reaction, the reaction will proceed more slowly for the deuterated compound. nih.govuspto.gov

Consequently, this compound might exhibit a longer environmental half-life compared to its non-deuterated counterpart, Triforine. The half-life of triforine in soil is reported to be around 2 to 3 weeks. orst.eduepa.gov If the degradation process, whether microbial or chemical, involves the cleavage of a C-H bond on the piperazine ring, the use of this compound would slow this process, leading to increased persistence. This altered persistence must be considered when using deuterated analogs as tracers, as their environmental behavior may not perfectly mirror that of the parent compound. However, this effect itself is a valuable tool for studying reaction mechanisms. nih.gov

| Compound | Reported Half-Life (Days) orst.edu | Hypothetical Half-Life with KIE (Days) | Potential Increase in Persistence |

|---|---|---|---|

| Triforine | ~21 | N/A | N/A |

| This compound | N/A | 25-30 | ~19-43% |

Photodegradation Studies with Deuterated Analogs

Triforine is known to decompose when aqueous solutions are exposed to UV or daylight. nih.gov Photodegradation is a key abiotic process that determines the fate of many pesticides in the environment, particularly on plant surfaces and in shallow water bodies. mdpi.com

Studies investigating these photochemical reactions can greatly benefit from the use of deuterated analogs like this compound. By comparing the photodegradation rate of this compound with that of standard triforine, researchers can determine if C-H bond cleavage is involved in the light-induced degradation mechanism. If a kinetic isotope effect is observed, it provides strong evidence for a specific reaction pathway. Furthermore, using this compound helps in identifying the photoproducts through the same mass-shifting principle used in metabolite identification, allowing for a more complete characterization of the photodegradation process. hutton.ac.uknih.gov

Microbial Degradation Processes and Isotopic Fractionation

In soil and water, microbial activity is a primary driver of pesticide degradation. mdpi.com During microbial metabolism, enzymes often react faster with molecules containing lighter isotopes. This preference leads to isotopic fractionation, where the remaining, undegraded substrate becomes enriched in the heavier isotope. nih.gov

When a mixture of triforine and this compound is subjected to microbial degradation, microbes may preferentially metabolize the lighter, non-deuterated triforine. As a result, the ratio of this compound to triforine in the residual pool would increase over time. By measuring this change in isotopic ratio, scientists can quantify the extent of biodegradation in the field, distinguishing it from other dissipation processes like leaching or runoff. nih.govnih.gov This technique, known as Compound-Specific Isotope Analysis (CSIA), provides a powerful tool for assessing the natural attenuation of pesticides in contaminated environments. nih.govresearchgate.net

Translocation and Distribution in Agroecosystems

As a systemic fungicide, triforine is absorbed by plants and translocated, primarily upwards through the xylem. orst.edu Understanding how it is distributed within the plant is essential for evaluating its efficacy and potential residues in harvested crops. Studies using radiolabelled triforine have shown its movement in crops like barley and apples, detailing its concentration in different plant tissues. fao.org

This compound can be used as a stable isotope tracer to perform similar studies. After application to the soil or leaves, different parts of the plant (roots, stems, leaves, fruit) can be harvested at various times. The concentration of this compound in each part can be accurately quantified using LC-MS. This allows for a detailed mapping of the uptake, translocation speed, and final distribution of the fungicide within the plant. Research on non-deuterated triforine in watermelon, for instance, has shown that residues are significantly higher in the peel than in the flesh, highlighting its distribution within the fruit. nih.gov Using this compound would allow for even more precise tracking of these distribution patterns within the agroecosystem.

| Plant Part | Terminal Residue Range (mg/kg) | Significance for Translocation Studies |

|---|---|---|

| Flesh | <0.01 - 0.05 | Indicates limited translocation into the edible portion. |

| Peel | 0.03 - 0.36 | Shows accumulation in the outer layers of the fruit. |

Advanced Research Applications of Triforine D8 in Agrochemical Science

Utility as Internal Standards in Residue Analysis

In the field of residue analysis, achieving accurate and precise quantification of pesticide residues in complex matrices like soil, water, and plant tissues is paramount. Triforine-d8 plays a crucial role as an internal standard (IS) in chromatographic methods, particularly those coupled with mass spectrometry (MS). restek.comcrimsonpublishers.com

Internal standards are essential for correcting variations that can occur during sample preparation and analysis. restek.comsigmaaldrich.com These variations can arise from matrix effects, where other components in the sample interfere with the analyte's signal, or from inconsistencies in sample extraction and injection volume. sciex.comlcms.cz By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss or signal alteration experienced by the target analyte, triforine (B1681575), will be mirrored by its deuterated counterpart. restek.comresearchgate.net

The key advantage of using a deuterated standard like this compound is that it is chemically almost identical to the non-labeled triforine. restek.com This ensures that it behaves similarly during extraction, cleanup, and chromatography. However, due to the presence of deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the native triforine by a mass spectrometer. restek.commdpi.com This co-elution and differential detection enable the calculation of a relative response factor, which is used to accurately determine the concentration of triforine in the original sample, compensating for any analytical variability. mdpi.com This approach significantly enhances the reliability and accuracy of residue data, which is crucial for regulatory compliance and food safety assessments. jst.go.jphpc-standards.com

Table 1: Application of this compound as an Internal Standard

| Analytical Phase | Function of this compound | Rationale |

|---|---|---|

| Sample Extraction | Co-extraction with native triforine | Similar chemical properties ensure that extraction efficiency is the same for both the analyte and the standard. restek.com |

| Sample Cleanup | Co-purification | Behaves identically during cleanup steps, correcting for any analyte loss. |

| Chromatographic Separation | Co-elution | Elutes at the same retention time as triforine, simplifying data analysis. restek.com |

| Mass Spectrometric Detection | Differentiated by m/z | Higher mass allows for separate quantification from the native analyte. mdpi.com |

Probing Metabolic Flux and Pathways in Biological Systems

This compound is a powerful tool for investigating the metabolic fate of triforine in plants and fungal pathogens. fao.org By introducing this compound into a biological system, researchers can trace its uptake, transformation, and degradation. nih.gov This is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a living organism. nih.govcreative-proteomics.com

When a plant or fungus is exposed to this compound, the deuterium atoms act as a label. As the compound is metabolized, these labels are incorporated into various metabolic intermediates and breakdown products. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify and quantify these labeled metabolites, providing a detailed map of the metabolic pathways involved. creative-proteomics.com

This information is critical for several reasons. Understanding how a plant metabolizes a fungicide can reveal mechanisms of detoxification, which may influence the fungicide's efficacy and persistence. inchem.org In fungi, metabolic studies can uncover the specific biochemical pathways that are disrupted by triforine, elucidating its mode of action. frac.info Furthermore, identifying the metabolites of triforine is essential for a comprehensive risk assessment, as some metabolites may also have biological activity. nih.gov Studies have shown that triforine is metabolized in plants, with primary degradation products including N-(1-formamido-2,2,2-trichloroethyl)piperazine and piperazine (B1678402). inchem.org

Table 2: Research Findings from Metabolic Studies with Labeled Triforine

| Organism | Key Findings | Significance |

|---|---|---|

| Barley | After 30 days, 43.2% of the applied dose remained as unchanged triforine, while 8.4% was identified as N-(1-formamido-2,2,2-trichloroethyl)piperazine and 4.0% as piperazine. inchem.org | Demonstrates the metabolic pathway of triforine in a key crop, identifying major metabolites. |

Investigating Bioavailability and Systemic Movement

The effectiveness of a systemic fungicide like triforine depends on its ability to be absorbed by the plant and transported to the site of infection. mdpi.comcabidigitallibrary.org this compound is instrumental in studying this bioavailability and systemic movement. cropprotectionnetwork.org By applying this compound to a specific part of a plant, such as the roots or a single leaf, researchers can track its movement throughout the plant's tissues over time. researchgate.net

The use of a labeled compound allows for precise quantification of the fungicide in different plant parts, including leaves, stems, and roots. annualreviews.orgcapes.gov.br This helps to determine the rate and extent of uptake, as well as the patterns of translocation within the plant's vascular system (xylem and phloem). cabidigitallibrary.orgresearchgate.net

Such studies have revealed that systemic fungicides like triforine are primarily transported upwards in the xylem, the plant's water-conducting tissue. researchgate.netapsnet.org This means that application to the roots or lower leaves can protect new growth further up the plant. apsnet.org Understanding these transport dynamics is crucial for optimizing application methods to ensure that the fungicide reaches the target pathogens effectively. For instance, knowledge about the systemic movement of triforine helps in developing formulations that enhance uptake and distribution within the plant. annualreviews.org

Research on Resistance Management Strategies

Fungicide resistance is a major threat to effective disease control in agriculture. researchgate.netfrac.info It occurs when a fungal population evolves and is no longer susceptible to a previously effective fungicide. apsnet.orgapsnet.org Research into the mechanisms of resistance is essential for developing strategies to mitigate its development and spread. nih.gov

Triforine belongs to the sterol demethylation inhibitor (DMI) class of fungicides. frac.info Resistance to DMIs can arise through several mechanisms, including mutations in the target site enzyme (CYP51), overexpression of the target gene, or increased efflux of the fungicide out of the fungal cell. apsnet.orgapsnet.org

This compound can be used in comparative studies to investigate these resistance mechanisms. By exposing both resistant and susceptible fungal strains to this compound, researchers can measure differences in uptake, metabolism, and accumulation of the fungicide. For example, a lower intracellular concentration of this compound in a resistant strain compared to a susceptible one might indicate an active efflux mechanism. nih.gov Similarly, analyzing the metabolic products of this compound in different strains can reveal if enhanced detoxification is a resistance mechanism. This knowledge is vital for designing effective resistance management programs, which often involve alternating fungicides with different modes of action or using mixtures to delay the evolution of resistance. researchgate.netapsnet.org

Table 3: Fungicide and Compound Names

| Compound Name |

|---|

| This compound |

| Triforine |

| N-(1-formamido-2,2,2-trichloroethyl)piperazine |

| Piperazine |

| N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide |

| Myclobutanil |

| Penconazole |

Future Prospects and Emerging Research Directions

Development of Novel Deuteration Methodologies for Agrochemicals

The synthesis of deuterated compounds like Triforine-d8 is pivotal for their use as internal standards in residue analysis and as probes in metabolic and toxicological studies. nyxxb.cn The C-D bond's higher activation energy requirement for cleavage compared to a C-H bond, a phenomenon known as the deuterium (B1214612) kinetic isotope effect (DKIE), can lead to longer half-lives for deuterated agrochemicals. nyxxb.cnscilit.com

Historically, the creation of deuterated compounds involved either multi-step synthesis from expensive deuterated precursors or post-synthesis hydrogen-deuterium (H/D) exchange. google.com However, research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly deuteration methods.

Recent advancements in deuteration techniques applicable to agrochemicals include:

Transition Metal-Catalyzed H/D Exchange: This method utilizes a transition metal catalyst in deuterium oxide (D₂O) to facilitate H/D exchange on aromatic compounds under specific temperature and pressure conditions. google.com This approach offers the advantage of using a less expensive deuterium source and can achieve high levels of deuteration, potentially reducing the need for multiple treatments. google.com

Sodium Dispersions Mediated Reductive Deuterations: A novel method developed by Jie An's lab has been used to synthesize different types of deuterated pefurazoate, another fungicide. nyxxb.cn This highlights the potential for new reductive deuteration reactions in creating novel deuterated agrochemicals.

Photocatalyzed Deuteroaminomethylation: Researchers have developed a strategy to synthesize trans-dual deuterated cyclopropanes using H/D exchange followed by a photocatalyzed reaction with deuterium oxide as the deuterium source. researchgate.net This method is noted for its mild conditions and high diastereoselectivity. researchgate.net

Samarium Diiodide (SmI₂) as a Reductive Deuterating Agent: A green and efficient method using SmI₂ in 2-methyltetrahydrofuran (B130290) (2-MTHF) has been developed for the deuteration of insect growth regulators. scilit.com This approach addresses environmental concerns associated with traditional methods. scilit.com

These emerging methodologies promise to make the production of deuterated agrochemicals like this compound more accessible and sustainable, thereby broadening their research and practical applications.

Integration of Multi-Omics Approaches with Isotopic Labeling

The convergence of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—with stable isotope labeling offers a powerful lens through which to understand the intricate interactions between agrochemicals, crops, and the environment. nih.govmdpi.comcreative-proteomics.com Isotopic labeling, including the use of deuterated compounds like this compound, provides a means to trace the metabolic fate of these substances within biological systems.

Key aspects of this integrated approach include:

Metabolic Flux Analysis: Stable isotope labeling is a cornerstone of metabolic flux analysis, which allows researchers to map the flow of metabolites through cellular pathways. premierscience.com By using this compound, scientists can track its uptake, distribution, and transformation within the plant and associated microorganisms.

Biomarker Discovery: The integration of metabolomics and other omics technologies can help identify biomarkers related to crop health, stress response, and the efficacy of fungicides. creative-proteomics.com For instance, changes in metabolite levels in response to this compound application could reveal key pathways involved in its mode of action and the plant's defense mechanisms.

Understanding Stress Responses: Multi-omics approaches are instrumental in deciphering how plants respond to abiotic and biotic stresses. nih.govmdpi.com By combining genomic, transcriptomic, and metabolomic data, researchers can identify genes, proteins, and metabolic pathways that contribute to a plant's tolerance to pathogens and its interaction with fungicides. mdpi.compremierscience.com For example, studies on various crops have utilized multi-omics to understand drought, salt, and heat tolerance. nih.govpremierscience.com

The data generated from these integrated approaches can lead to the development of more effective and targeted crop protection strategies, moving towards a future of precision agriculture. nih.govpremierscience.com

Computational Chemistry and Modeling for Deuterated Compound Design

Computational chemistry and molecular modeling are becoming indispensable tools in the design and analysis of novel agrochemicals, including deuterated compounds. vivabiotech.com These computational approaches allow for the in silico prediction of molecular properties, interactions, and reactivity, thereby accelerating the research and development process.

Applications of computational chemistry in the context of deuterated compounds like this compound include:

Predicting Spectroscopic Properties: Advanced computational workflows can predict various spectra, such as NMR, for small molecules, including partly deuterated compounds. schrodinger.com This is crucial for the structural characterization and verification of newly synthesized deuterated analogues.

Understanding Deuteration Effects: Quantum chemistry calculations can be used to investigate the effects of deuteration on the molecular properties of compounds. researchgate.net For example, modeling can help understand how deuteration influences the vibrational modes of a molecule, which can impact its stability and reactivity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational tools can be used to perform quantitative structure-activity relationship (QSAR) analysis, which helps in understanding how the chemical structure of a compound relates to its biological activity. vivabiotech.com This can guide the design of more potent and selective deuterated fungicides.

Molecular Docking: Molecular docking simulations can predict the binding affinity and interaction of a fungicide with its target protein. nih.gov This can be used to compare the efficacy of deuterated versus non-deuterated compounds and to understand the molecular basis of their fungicidal action. nih.gov

A hybrid quantum-classical computational approach has been described for designing deuterated molecules with desired properties, showcasing the potential of combining machine learning with quantum chemistry. researchgate.net

Interactive Table: Computational Tools in Deuterated Compound Research

| Computational Technique | Application in Deuterated Compound Research |

| Quantum Chemistry | Predicts molecular properties, reaction mechanisms, and the impact of deuteration on stability. vivabiotech.comschrodinger.comresearchgate.net |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand dynamic processes and interactions. vivabiotech.com |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. nih.gov |

| QSAR | Relates the chemical structure of a compound to its biological activity. vivabiotech.com |

| Machine Learning | Can be used to build predictive models for compound properties and to optimize molecular design. researchgate.net |

Expanding the Scope of Deuterated Fungicides in Crop Protection Research

The use of fungicides is a critical component of modern agriculture for managing crop diseases and ensuring yield stability. researchgate.netfrac.info However, concerns about environmental impact and the development of fungicide resistance necessitate the exploration of new and improved crop protection agents. frac.infonih.gov Deuterated fungicides represent a promising avenue for addressing these challenges.

The primary advantage of deuteration lies in the kinetic isotope effect, which can alter the metabolic profile of a compound, potentially leading to improved efficacy and a better safety profile. nyxxb.cnscilit.com The increasing demand for deuterated compounds in various fields, including pharmaceuticals and agrochemicals, is driving research and development in this area. businessresearchinsights.com

Future research directions for deuterated fungicides in crop protection include:

Efficacy and Resistance Studies: Comparative studies are needed to evaluate the fungicidal activity of deuterated compounds like this compound against a range of plant pathogens and to assess their potential for delaying the onset of resistance.

Environmental Fate and Ecotoxicology: Research into the environmental persistence, degradation pathways, and non-target effects of deuterated fungicides is crucial for a comprehensive risk assessment.

Integration with IPM Programs: Investigating how deuterated fungicides can be integrated into Integrated Pest Management (IPM) programs, which combine various pest control methods, will be essential for sustainable agriculture. researchgate.net

Development of Novel Formulations: The development of advanced formulations can enhance the delivery and performance of deuterated fungicides, maximizing their effectiveness while minimizing environmental exposure. nih.gov

The continued exploration of deuterated fungicides holds the potential to contribute to more sustainable and effective crop protection strategies, ensuring global food security in the face of evolving agricultural challenges. tarbaweya.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。